(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid
Description
This compound is a bicyclic tertiary amine derivative featuring a bicyclo[3.2.1]octane scaffold. Key structural attributes include:
- Stereochemistry: The (1S,3S,5S) configuration ensures distinct spatial orientation, influencing interactions with biological targets or synthetic intermediates.
- Functional Groups: A carboxylic acid at position 3 and a tert-butoxycarbonyl (Boc) group on the 6-aza nitrogen. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes.
- Molecular Framework: The bicyclo[3.2.1]octane system provides conformational rigidity, which is advantageous in medicinal chemistry for optimizing binding affinity and metabolic stability.
Properties
IUPAC Name |
(1S,3S,5S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-9(11(15)16)6-10(14)5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEINQFIWSBGFP-GUBZILKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C[C@@H]1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that n-nitrosamines, a class of compounds that can form as impurities in the process of chemical drug production, interact with their targets through oxidation by cytochrome p450, leading to the production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases. Whether EN300-7437455 shares a similar mode of action is currently unknown and requires further investigation.
Biochemical Pathways
The biochemical pathways affected by EN300-7437455 are not yet known. Given the complexity of biological systems, this compound could potentially influence multiple pathways. Comprehensive databases like PathBank and Biochemical Pathways can provide valuable insights into the potential biochemical pathways a compound might affect. Further experimental studies are needed to confirm the exact pathways influenced by EN300-7437455.
Pharmacokinetics
The pharmacokinetic properties of EN300-7437455, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown These properties are crucial for understanding the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity. The specific environmental conditions affecting the action of EN300-7437455 are currently unknown and warrant further investigation.
Biological Activity
The compound (1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O4 |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | WSRPXTXIHTUSFI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The mechanism of action typically involves:
- Binding Affinity : The compound exhibits a high binding affinity to specific receptors, which modulates their activity.
- Inhibition of Enzymatic Activity : It may inhibit enzymes that are critical for certain biological processes, impacting cellular functions.
Antiviral Properties
Recent studies have evaluated the antiviral potential of this compound against various viral pathogens. For instance:
- Respiratory Syncytial Virus (RSV) : The compound demonstrated an EC50 value of 58 µM against RSV, indicating moderate antiviral activity compared to other derivatives with similar structures.
Antimicrobial Activity
The compound has shown promising antimicrobial properties in preliminary assays:
- Bacterial Strains Tested : It was tested against Gram-positive and Gram-negative bacteria.
- Results : Inhibition zones were observed, suggesting effective antimicrobial action; however, further optimization is required to enhance efficacy.
Case Studies
-
Study on Viral Inhibition :
- Researchers conducted a study assessing the compound's effectiveness against RSV using viral assays.
- Results indicated that while the compound possesses some antiviral properties, it was less effective than other structurally similar compounds.
-
Antimicrobial Evaluation :
- A separate study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
- The compound exhibited significant inhibition zones, warranting further investigation into its potential as an antimicrobial agent.
Comparative Analysis
To understand the biological activity better, a comparison with similar compounds is essential:
| Compound Name | Structure Type | EC50 Against RSV (µM) |
|---|---|---|
| This compound | Bicyclic | 58 |
| (6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid | Heterocyclic | 45 |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
